molecular formula C10H9NO B1316492 Isoquinolin-5-ylmethanol CAS No. 76518-57-5

Isoquinolin-5-ylmethanol

Cat. No.: B1316492
CAS No.: 76518-57-5
M. Wt: 159.18 g/mol
InChI Key: HSPKIXPRSRGOQK-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylmethanol is an organic compound with the molecular formula C10H9NO It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-5-carboxaldehyde using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the use of Grignard reagents. For instance, isoquinoline can be reacted with methylmagnesium bromide (CH3MgBr) followed by hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isoquinolin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Isoquinolin-5-ylmethanol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific functional group (hydroxyl group) at the 5-position of the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other research areas.

Properties

IUPAC Name

isoquinolin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPKIXPRSRGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511030
Record name (Isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76518-57-5
Record name (Isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research presented in the paper "Enantio- and Diastereoselective Synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol from D-Ribonolactone"?

A1: The research focuses on developing a novel synthetic route for the enantio- and diastereoselective synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) this compound starting from D-Ribonolactone. [] The authors successfully demonstrate a multi-step synthesis pathway that results in the desired stereoisomer with high selectivity.

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